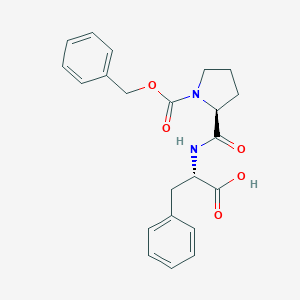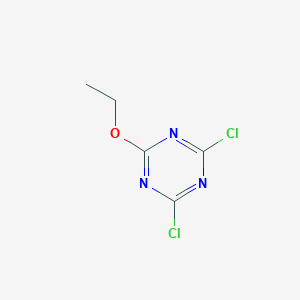
Dodeclonium Bromid
Übersicht
Beschreibung
Dodeclonium bromid ist eine quaternäre Ammoniumverbindung mit der Summenformel C22H39BrClNO und einem Molekulargewicht von 448,9 g/mol . Es ist für seine antiseptischen Eigenschaften bekannt und wird in verschiedenen pharmazeutischen Formulierungen verwendet, insbesondere in Cremes zur Behandlung von schmerzhaften Analpathologien wie Hämorrhoidenkrisen .
Herstellungsmethoden
This compound kann durch einen mehrstufigen Reaktionsprozess synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von 4-Chlorphenol mit Dodecyl bromid in Gegenwart einer Base wie Natriumethylat in Ethanol . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend quaternisiert wird, um this compound zu bilden. Industrielle Produktionsmethoden folgen typischerweise ähnlichen Syntheserouten, sind aber für die großtechnische Produktion optimiert.
Wissenschaftliche Forschungsanwendungen
Dodeclonium bromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Phasentransferkatalysator verwendet.
Biologie: Seine antiseptischen Eigenschaften machen es in der biologischen Forschung nützlich, um die Hemmung von Mikroorganismen zu untersuchen.
Industrie: Es wird in der Formulierung von antiseptischen Cremes und anderen pharmazeutischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit mikrobiellen Zellmembranen. Als quaternäre Ammoniumverbindung stört es die Integrität der Zellmembran, was zu Zelllyse und Zelltod führt. Diese Wirkung ist in erster Linie auf seine Fähigkeit zurückzuführen, mit der Lipiddoppelschicht mikrobieller Zellen zu interagieren, was zu einer erhöhten Permeabilität und zum Auslaufen von Zellinhalten führt .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of Dodeclonium Bromide are not fully understood. As a cationic surfactant, it is likely to interact with various biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules .
Cellular Effects
Given its role as an antiseptic, it is likely to have effects on various types of cells and cellular processes . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this product change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that the effects of this product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Dodeclonium bromide can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 4-chlorophenol with dodecyl bromide in the presence of a base such as sodium ethylate in ethanol . The reaction proceeds through the formation of an intermediate, which is then quaternized to form dodeclonium bromide. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Dodeclonium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins des Bromidions an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion:
Hydrolyse: Es kann unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen, was zum Abbau der quaternären Ammoniumstruktur führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Basen wie Natriumethylat und Lösungsmittel wie Ethanol . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
The mechanism of action of dodeclonium bromide involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its ability to interact with the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .
Vergleich Mit ähnlichen Verbindungen
Dodeclonium bromid kann mit anderen quaternären Ammoniumverbindungen wie Benzalkoniumchlorid und Cetylpyridiniumchlorid verglichen werden. Während alle diese Verbindungen antiseptische Eigenschaften teilen, ist this compound einzigartig in seiner spezifischen Anwendung zur Behandlung von Hämorrhoidenkrisen. Ähnliche Verbindungen umfassen:
Benzalkoniumchlorid: Wird häufig als Desinfektionsmittel und Antiseptikum verwendet.
Cetylpyridiniumchlorid: Wird in Mundwässern und Halslutschtabletten wegen seiner antiseptischen Eigenschaften verwendet.
Domiphen bromid: Eine weitere quaternäre Ammoniumverbindung mit antiseptischen Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner speziellen Formulierung für topische Anwendungen bei der Behandlung von schmerzhaften Analpathologien.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935551 | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-13-5 | |
| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodeclonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodeclonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECLONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



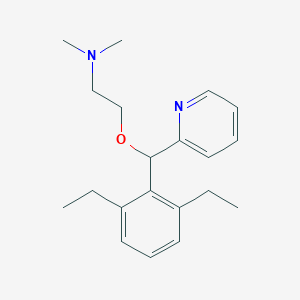
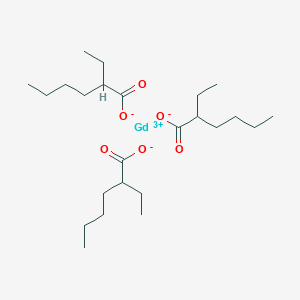
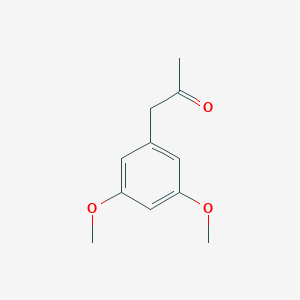

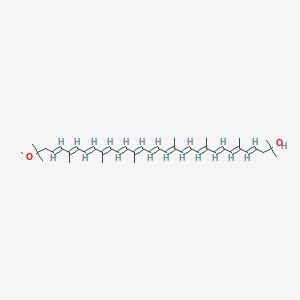

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
